Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate
Overview
Description
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate (DETP) is a phosphonate compound derived from the diethylphosphonate group. It is a colorless, odorless, and water-soluble compound that has been used in a variety of scientific research applications. Its properties make it a useful reagent for a wide range of laboratory experiments. DETP is a non-toxic and non-flammable compound, making it suitable for use in a variety of laboratory settings.
Scientific Research Applications
Asymmetric Synthesis
The asymmetric synthesis of diethyl (R)‐(−)‐(1‐amino‐3‐methylbutyl)phosphonate showcases the chemical's role as an intermediate in producing various phosphonate derivatives. This process involves reactions like addition, alkylation, cleavage, deprotection, and phosphonation, emphasizing the compound's utility in stereoselective reactions (Smith et al., 2003).
Novel Derivatives
The preparation of novel 3-oxo-cyclopenten-2-phosphonate derivatives from a phosphonyl-furylcarbinol derivative highlights the chemical's use as an intermediate for synthesizing 2-alkyl-substituted cyclopentenones (Castagnino et al., 1985).
Chemical Properties and Reactions
Herbicidal Activity
The synthesis of diethyl [(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)–(4-fluorophenyl)methyl] phosphonate and its derivatives demonstrates the compound's potential as a building block for herbicides, with significant activity against monocotyledonous and dicotyledonous plants (Xiao et al., 2008).
Reactivity with Nucleophiles
The reaction of chloromethyl derivatives of ethyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates with sodium azide and potassium thiocyanate illustrates the reactivity of similar compounds with nucleophilic reagents, leading to various products depending on the reaction conditions (Pevzner & Ponyaev, 2017).
Biological and Medicinal Applications
Antimicrobial Activity
The green synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates demonstrates the compound's relevance in medicinal chemistry, particularly for their antimicrobial activity against various organisms (Sarva et al., 2022).
properties
IUPAC Name |
2-diethoxyphosphoryl-5-[2-(3-methylbutyl)-1,3-dithian-2-yl]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29O4PS2/c1-5-19-22(18,20-6-2)16-9-8-15(21-16)17(11-10-14(3)4)23-12-7-13-24-17/h8-9,14H,5-7,10-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNMRQJJEMROQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(O1)C2(SCCCS2)CCC(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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